molecular formula C14H21FN4O B12271572 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone

1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone

Cat. No.: B12271572
M. Wt: 280.34 g/mol
InChI Key: COHFJYUZKCKYCQ-UHFFFAOYSA-N
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Description

Chemical Name: 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone CAS Number: 1260675-66-8 Molecular Formula: C₁₄H₂₁FN₄O Molecular Weight: 280.34 g/mol

This compound features a piperazine ring substituted at the 1-position with a 4-amino-2-fluorophenyl group and at the 4-position with a dimethylamino-substituted ethanone moiety.

Properties

Molecular Formula

C14H21FN4O

Molecular Weight

280.34 g/mol

IUPAC Name

1-[4-(4-amino-2-fluorophenyl)piperazin-1-yl]-2-(dimethylamino)ethanone

InChI

InChI=1S/C14H21FN4O/c1-17(2)10-14(20)19-7-5-18(6-8-19)13-4-3-11(16)9-12(13)15/h3-4,9H,5-8,10,16H2,1-2H3

InChI Key

COHFJYUZKCKYCQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the piperazine ring: Starting with a suitable precursor, the piperazine ring is synthesized through cyclization reactions.

    Introduction of the amino-fluorophenyl group:

    Attachment of the dimethylamino-ethanone moiety: The final step involves the addition of the dimethylamino-ethanone group through acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate reaction conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution may result in various substituted analogs.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antidepressant Activity :
    • Research indicates that compounds similar to 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone exhibit serotonin reuptake inhibition, making them potential candidates for antidepressant medications. A study demonstrated that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, leading to improved antidepressant effects .
  • Antipsychotic Properties :
    • The compound has been explored for its antipsychotic potential due to its interaction with dopamine receptors. In vitro studies have shown that it can modulate dopaminergic activity, which is crucial for treating disorders like schizophrenia .
  • Neuroprotective Effects :
    • Some derivatives of this compound have demonstrated neuroprotective properties in animal models of neurodegenerative diseases. These studies suggest that the compound could help in mitigating oxidative stress and neuronal apoptosis .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of piperazine derivatives, including 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone, for their antidepressant activity. The results indicated that specific modifications to the piperazine structure significantly increased serotonin receptor affinity, leading to enhanced antidepressant effects in preclinical models .

Case Study 2: Antipsychotic Activity

In another investigation, researchers assessed the antipsychotic potential of this compound through behavioral assays in rodent models. The findings suggested that it effectively reduced hyperactivity and exhibited anxiolytic properties, indicating its potential as a therapeutic agent for psychotic disorders .

Data Tables

Application Area Description References
Antidepressant ActivityInhibition of serotonin reuptake; potential for treating depression
Antipsychotic PropertiesModulation of dopamine receptors; potential for treating schizophrenia
Neuroprotective EffectsMitigation of oxidative stress; protection against neuronal apoptosis

Mechanism of Action

The mechanism of action of 1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s structural analogs share core piperazine and ethanone motifs but differ in substituents, which critically influence physicochemical and biological properties. Below is a comparative analysis:

Compound Name Key Substituents on Piperazine/Ethanone Moieties Structural Differences vs. Target Compound Potential Implications
Target Compound - 4-Amino-2-fluorophenyl
- 2-(Dimethylamino)ethanone
Reference compound Amino group enhances hydrogen bonding; fluorine improves lipophilicity and stability.
2-Chloro-1-[4-(2,4-difluorobenzyl)-piperazin-1-yl]ethanone - 2,4-Difluorobenzyl
- 2-Chloroethanone
Chloro vs. dimethylamino; difluorobenzyl vs. aminofluorophenyl Chloro group increases electron-withdrawing effects; difluorobenzyl may alter receptor affinity.
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47) - 4-(Trifluoromethyl)phenyl
- Thiophen-2-yl substituent
Trifluoromethyl (strongly electron-withdrawing) vs. amino Enhanced metabolic stability due to CF₃; thiophenyl may alter π-π interactions.
1-[4-(4-Amino-3-methoxyphenyl)-1-piperazinyl]ethanone - 4-Amino-3-methoxyphenyl
- Unsubstituted ethanone
Methoxy vs. fluoro; ethanone lacks dimethylamino Methoxy’s electron-donating nature may reduce membrane permeability.
2-(4-BENZHYDRYLPIPERAZINO)-1-(4-FLUOROPHENYL)-ETHANONE O-METHYLOXIME - Benzhydryl group
- O-Methyloxime
Bulky benzhydryl group; oxime modification Increased steric hindrance; oxime may affect solubility and bioavailability.

Physicochemical Properties

  • Electron Effects: The dimethylamino group in the target compound is electron-donating, increasing basicity and solubility in acidic environments . Trifluoromethyl (MK47, ) and chloro () groups are electron-withdrawing, reducing electron density on the piperazine ring.
  • Methoxy groups () may decrease lipophilicity due to polarity.

Functional Group Impact on Bioactivity

  • Amino Groups: Present in the target compound and , these groups facilitate hydrogen bonding with biological targets (e.g., receptors or enzymes).
  • Thiophenyl (MK47, ) : Introduces sulfur, which may participate in hydrophobic interactions or modulate redox properties.
  • Benzhydryl () : Bulky substituents could sterically hinder target binding but improve selectivity for specific pockets.

Biological Activity

1-[4-(4-Amino-2-fluorophenyl)-1-piperazinyl]-2-(dimethylamino)-ethanone, commonly referred to as compound A, is a synthetic organic compound with potential pharmacological applications. This article delves into its biological activity, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

Compound A has a molecular formula of C_{15}H_{20}N_{4}O and a molecular weight of 280.34 g/mol. It features a piperazine ring, which is known for its role in various pharmacological activities, particularly in the central nervous system (CNS) modulation.

The biological activity of compound A is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurotransmission. Key mechanisms include:

  • Serotonin Receptor Modulation : Compound A shows affinity for serotonin receptors, particularly the 5-HT_2C receptor, which is implicated in mood regulation and anxiety disorders .
  • Dopamine Receptor Interaction : Its piperazine moiety may enhance dopaminergic activity, contributing to its potential use in treating psychiatric conditions .
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that compound A may inhibit certain enzymes involved in neurotransmitter degradation, thus prolonging their action in the synaptic cleft.

Pharmacological Effects

Compound A has been evaluated for various pharmacological effects:

Activity Effect Reference
AnxiolyticSignificant reduction in anxiety-like behavior in animal models
AntidepressantImprovement in depressive symptoms in preclinical studies
AntimicrobialModerate antibacterial activity against certain strains

Case Studies

  • Anxiolytic Activity : In a study assessing the anxiolytic properties of compounds similar to A, it was found that modifications to the piperazine structure significantly enhanced anxiolytic effects compared to controls. Compound A demonstrated notable efficacy in reducing anxiety-like behaviors in rodent models .
  • Antimicrobial Evaluation : Compound A exhibited moderate antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating potential as an antimicrobial agent .
  • Neuropharmacological Studies : In a series of experiments examining compounds with similar structures, researchers noted that modifications at the 4-position of the piperazine ring could enhance binding affinity to serotonin receptors, thereby increasing anxiolytic potency .

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